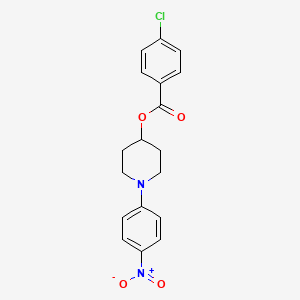![molecular formula C18H17ClF3N3O2 B3129026 2,2,2-Trifluoroethyl 6-[4-(3-chlorophenyl)piperazino]nicotinate CAS No. 339011-29-9](/img/structure/B3129026.png)
2,2,2-Trifluoroethyl 6-[4-(3-chlorophenyl)piperazino]nicotinate
概要
説明
2,2,2-Trifluoroethyl 6-[4-(3-chlorophenyl)piperazino]nicotinate is a complex organic compound with the molecular formula C18H17ClF3N3O2 This compound is characterized by the presence of a trifluoroethyl group, a chlorophenyl group, and a piperazino group attached to a nicotinate backbone
準備方法
The synthesis of 2,2,2-Trifluoroethyl 6-[4-(3-chlorophenyl)piperazino]nicotinate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Nicotinate Backbone: The nicotinate backbone can be synthesized through the reaction of nicotinic acid with appropriate reagents to form the ester linkage.
Introduction of the Piperazino Group: The piperazino group is introduced through a nucleophilic substitution reaction, where a piperazine derivative reacts with the nicotinate ester.
Attachment of the Chlorophenyl Group: The chlorophenyl group is attached via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Addition of the Trifluoroethyl Group: The trifluoroethyl group is introduced through a nucleophilic substitution reaction, where a trifluoroethyl halide reacts with the intermediate compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反応の分析
2,2,2-Trifluoroethyl 6-[4-(3-chlorophenyl)piperazino]nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule. Common reagents include alkyl halides and amines.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of ester or amide bonds within the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2,2,2-Trifluoroethyl 6-[4-(3-chlorophenyl)piperazino]nicotinate has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2,2,2-Trifluoroethyl 6-[4-(3-chlorophenyl)piperazino]nicotinate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The piperazino group can interact with receptors or enzymes, potentially modulating their activity. The chlorophenyl group may contribute to the compound’s binding affinity and specificity for certain targets. Overall, the compound’s effects are mediated through a combination of these interactions, influencing various biochemical pathways.
類似化合物との比較
2,2,2-Trifluoroethyl 6-[4-(3-chlorophenyl)piperazino]nicotinate can be compared with similar compounds such as:
2,2,2-Trifluoroethyl 6-[4-(3-chlorophenyl)piperazino]benzoate: This compound has a benzoate backbone instead of a nicotinate backbone, which may affect its chemical properties and biological activity.
2,2,2-Trifluoroethyl 6-[4-(3-chlorophenyl)piperazino]acetate: The acetate backbone in this compound can lead to different reactivity and applications compared to the nicotinate derivative.
2,2,2-Trifluoroethyl 6-[4-(3-chlorophenyl)piperazino]propionate: The propionate backbone provides another variation, potentially influencing the compound’s stability and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
2,2,2-trifluoroethyl 6-[4-(3-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF3N3O2/c19-14-2-1-3-15(10-14)24-6-8-25(9-7-24)16-5-4-13(11-23-16)17(26)27-12-18(20,21)22/h1-5,10-11H,6-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVPUSLIHNAMHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NC=C(C=C3)C(=O)OCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N'-bis[3-(benzyloxy)-2-thienyl]urea](/img/structure/B3128949.png)
![3-nitro-N-{[3-(trifluoromethyl)phenyl]methyl}pyridin-2-amine](/img/structure/B3128959.png)

![Ethyl 2-{2-[(4-methoxybenzoyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B3128969.png)

![3-Imino-3-[4-(2-pyridinyl)piperazino]propanenitrile](/img/structure/B3128978.png)
![N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]-4-(trifluoromethoxy)aniline](/img/structure/B3128985.png)
![N'-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-N-hydroxymethanimidamide](/img/structure/B3128994.png)
![N-[4-[(4-bromophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl]-N-ethylamine](/img/structure/B3129008.png)
![N-[4-[(4-chlorobenzyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl]-N-ethylamine](/img/structure/B3129011.png)
![N-[4-[(4-fluorophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopropylamine](/img/structure/B3129017.png)
![Methyl 2-[4-(2-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B3129021.png)
![Methyl 6-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B3129033.png)
![N-[4-(3,5-dichlorophenoxy)-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopropylamine](/img/structure/B3129040.png)
